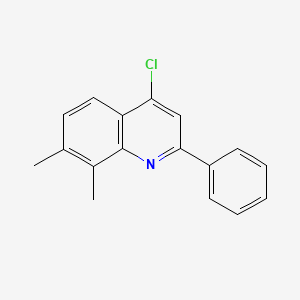
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 5 and 7, a nitro group at position 8, and an aldehyde group at position 2 on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available quinoline derivatives. One common method includes the nitration of 5,7-dichloroquinoline followed by formylation to introduce the aldehyde group at position 2. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and formylation steps to ensure consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 5,7-Dichloro-8-nitroquinoline-2-carboxylic acid.
Reduction: 5,7-Dichloro-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology and Medicine: Quinoline derivatives, including this compound, are studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical structure allows for the development of products with specific properties and applications.
作用機序
The mechanism of action of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
類似化合物との比較
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5,7-Dichloro-2-methyl-8-quinolinol: Another quinoline derivative with potential biological activities.
5,7-Diiodo-8-hydroxyquinoline: Used in the treatment of amoebic infections and as an antiseptic.
Uniqueness: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
特性
分子式 |
C10H4Cl2N2O3 |
|---|---|
分子量 |
271.05 g/mol |
IUPAC名 |
5,7-dichloro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2N2O3/c11-7-3-8(12)10(14(16)17)9-6(7)2-1-5(4-15)13-9/h1-4H |
InChIキー |
HMNJXGVYHHFIHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)[N+](=O)[O-])N=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)









![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

amino}acetic acid](/img/structure/B11850264.png)
